molecular formula C19H20N2O6 B306646 2-methoxy-4-[(E)-{2-[methoxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl methyl carbonate

2-methoxy-4-[(E)-{2-[methoxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl methyl carbonate

Cat. No.: B306646
M. Wt: 372.4 g/mol
InChI Key: WZBLCWUYENZSAS-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-4-[(E)-{2-[methoxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl methyl carbonate is a complex organic compound with a unique structure that includes methoxy groups, a hydrazono group, and a phenyl methyl carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[(E)-{2-[methoxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl methyl carbonate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxy-4-formylphenyl methyl carbonate with methoxy(phenyl)acetyl hydrazine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-[(E)-{2-[methoxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl methyl carbonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazono group to an amine group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-methoxy-4-[(E)-{2-[methoxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl methyl carbonate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-methoxy-4-[(E)-{2-[methoxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl methyl carbonate involves its interaction with molecular targets such as enzymes or receptors. The hydrazono group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The methoxy groups may also play a role in modulating the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-((E)-{[(4-methoxyphenoxy)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate
  • 2-methoxy-4-((E)-{[(1-naphthoylamino)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate
  • 2-methoxy-4-((E)-{[2-(4-morpholinylcarbonyl)anilinoacetyl]hydrazono}methyl)phenyl 4-methoxybenzoate

Uniqueness

What sets 2-methoxy-4-[(E)-{2-[methoxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl methyl carbonate apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C19H20N2O6

Molecular Weight

372.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(2-methoxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] methyl carbonate

InChI

InChI=1S/C19H20N2O6/c1-24-16-11-13(9-10-15(16)27-19(23)26-3)12-20-21-18(22)17(25-2)14-7-5-4-6-8-14/h4-12,17H,1-3H3,(H,21,22)/b20-12+

InChI Key

WZBLCWUYENZSAS-UDWIEESQSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C(C2=CC=CC=C2)OC)OC(=O)OC

SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C(C2=CC=CC=C2)OC)OC(=O)OC

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C(C2=CC=CC=C2)OC)OC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.